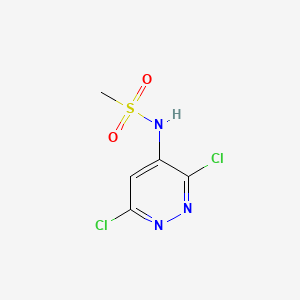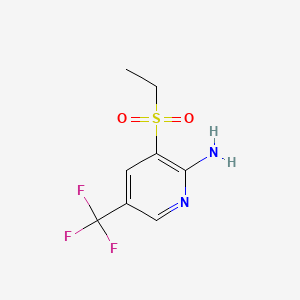
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a methanesulfonamide group attached to the nitrogen atom at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide typically involves the reaction of 3,6-dichloropyridazine with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3,6-Dichloro-4-pyridazinyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3,6-Dichloro-4-pyridazinyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the methanesulfonamide group in this compound imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in certain applications compared to its analogs.
属性
分子式 |
C5H5Cl2N3O2S |
|---|---|
分子量 |
242.08 g/mol |
IUPAC 名称 |
N-(3,6-dichloropyridazin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H,8,10) |
InChI 键 |
VQGRYNIVAKJEFU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)






